molecular formula C14H16N4O4S3 B2822215 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 393572-74-2

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2822215
CAS No.: 393572-74-2
M. Wt: 400.49
InChI Key: YMNKXLVORRKBPG-UHFFFAOYSA-N
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Description

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is an organic compound known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound, with a complex molecular structure, has garnered interest due to its unique properties and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves a multi-step process. Starting from readily available raw materials, the initial step typically involves the formation of the 1,3,4-thiadiazole ring. This is followed by the introduction of the methylthio group at the 5-position. The next step involves the sulfonylation of morpholine, a reaction requiring careful control of conditions such as temperature and pH to ensure high yield and purity. The final step in the synthesis is the coupling of the thiadiazole and morpholine derivatives to the benzamide backbone, often using a coupling agent like EDCI or DCC in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to enhance efficiency and reproducibility. Optimized reaction conditions and the use of catalysts may further improve the overall yield and reduce production costs. Quality control measures, including chromatography and spectroscopic techniques, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized to introduce additional functional groups or to alter its chemical properties.

  • Reduction: : Reduction reactions can modify its structure by removing specific groups, changing its reactivity.

Common Reagents and Conditions

Common reagents include strong oxidizers like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The products of these reactions vary depending on the reagents and conditions used. Oxidation may yield sulfoxides or sulfones, while reduction could result in the removal of specific substituents, leading to a simplified structure. Substitution reactions can introduce a wide range of functional groups, expanding the compound's utility in different applications.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is used as a reagent in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors allows researchers to investigate cellular processes and pathways, contributing to the understanding of fundamental biological mechanisms.

Medicine

In medicine, preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its ability to modulate biochemical pathways involved in diseases such as cancer and inflammatory disorders. Further research is needed to confirm its efficacy and safety.

Industry

Industrial applications include its use in the development of advanced materials with specific properties, such as enhanced strength or conductivity. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide exerts its effects is complex and involves interactions with multiple molecular targets. It can bind to specific enzymes, altering their activity and thereby influencing cellular pathways. For instance, its interaction with kinases or phosphatases can modulate signaling pathways involved in cell growth and apoptosis. Additionally, its sulfonamide group may enable it to interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide

  • N-(5-Chloro-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

  • N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Uniqueness

What sets N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide apart is its combination of the methylthio group and the morpholinosulfonyl moiety

Conclusion

This compound is a compound of significant interest due to its versatility and potential across various scientific disciplines. Its unique structure and reactivity make it a valuable tool in research and industrial applications, warranting further exploration and development.

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S3/c1-23-14-17-16-13(24-14)15-12(19)10-2-4-11(5-3-10)25(20,21)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNKXLVORRKBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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